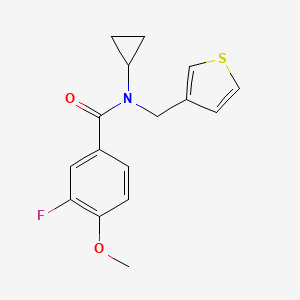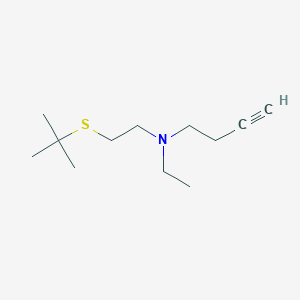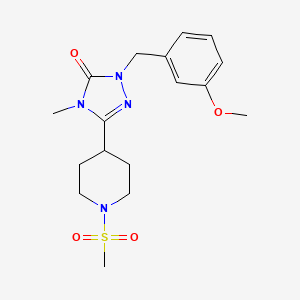
4,5,6-Trichloroisophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,5,6-Trichloroisophthalonitrile involves the degradation of chlorothalonil by microorganisms. A study found that a bacterial strain, Ochrobactrum lupini strain TP-D1, could degrade 90.4% and 99.7% of chlorothalonil after 4- and 7-day incubation respectively . The degradation of chlorothalonil resulted in the formation of 4,5,6-Trichloroisophthalonitrile .Molecular Structure Analysis
4,5,6-Trichloroisophthalonitrile has a molecular formula of C8HCl3N2 and a molecular weight of 231.46. It contains a total of 14 bonds; 13 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aromatic) .Chemical Reactions Analysis
The primary transformation intermediate found in soils, 4-hydroxy-2,5,6 trichloro-isophthalonitrile, is produced by cytochrome P450 monooxygenases’ metabolism . These findings suggest that fungal cytochrome P450s can biotransform chlorothalonil for biodegradation or detoxification .Aplicaciones Científicas De Investigación
- Environmental Behavior and Persistence Applications: Soil: Research investigates CTN’s persistence, degradation pathways, and potential for bioaccumulation in soil.
- Effects on Soil Nitrification :
Soil Nitrification Inhibition
Fungicide Resistance Mechanisms
Mecanismo De Acción
Target of Action
4,5,6-Trichloroisophthalonitrile, also known as 4,5,6-trichlorobenzene-1,3-dicarbonitrile, is a widely used fungicide . Its primary targets are cellular thiols in fungi . It has been shown to inhibit fungal respiration .
Mode of Action
The compound controls plant fungal diseases by reacting with cellular thiols, which are sulfur-containing compounds in the cells . This reaction inhibits fungal respiration, thereby preventing the fungi from producing energy and growing .
Biochemical Pathways
The compound is biotransformed by cytochrome P450 monooxygenases . These enzymes play a vital role in the xenobiotic detoxification system of fungi . They modify the compound, leading to its biodegradation or detoxification .
Pharmacokinetics
The compound is persistent in soils . It undergoes biotransformation by cytochrome P450 monooxygenases, with faster rates of biotransformation observed in certain strains . The primary transformation intermediate found in soils is 4-hydroxy-2,5,6 trichloro-isophthalonitrile , produced by cytochrome P450s’ metabolism .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, thereby controlling plant fungal diseases . Its biotransformation leads to the production of metabolites, including 4-hydroxy-2,5,6 trichloro-isophthalonitrile .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It has been shown to persist in soils , indicating its stability in the environment. Its action and efficacy can be influenced by the presence of certain bacterial strains that can degrade it .
Propiedades
IUPAC Name |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCRKZIWQYYHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trichloroisophthalonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B3013988.png)
![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)
![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)
![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)



![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)
![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)